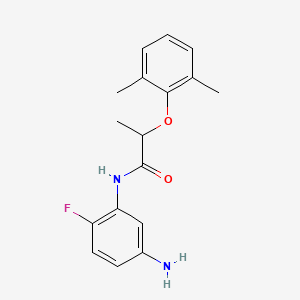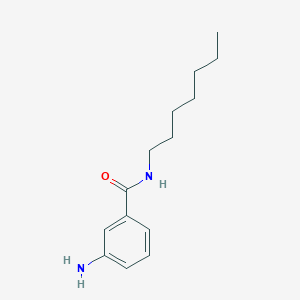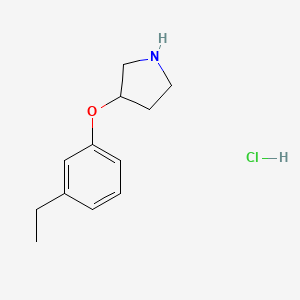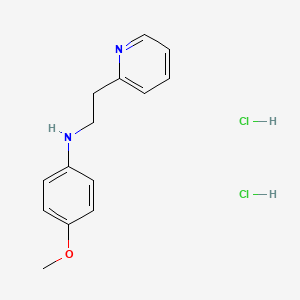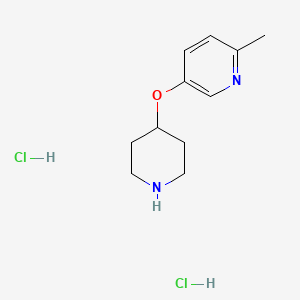
4-(2-Methoxyethyl)phenyl 3-pyrrolidinyl ether
Overview
Description
4-(2-Methoxyethyl)phenyl 3-pyrrolidinyl ether, often referred to as 4-MEPE or MEPE, is a synthetic compound that has seen increasing use in scientific research in recent years. It is a derivative of pyrrolidine, a cyclic amine, and is a colorless liquid at room temperature. MEPE has been found to have a variety of biochemical and physiological effects, and has been used in lab experiments to study a number of different biological processes.
Scientific Research Applications
MEPE has been used in a variety of scientific research applications. In particular, it has been used to study the effects of various drugs on the central nervous system, as well as to investigate the effects of various drugs on the cardiovascular system. It has also been used to study the effects of various drugs on the endocrine system and the immune system.
Mechanism of Action
The exact mechanism of action of MEPE is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters in the brain, such as serotonin and dopamine. It is also believed to modulate the activity of various receptors, such as the GABA receptor and the NMDA receptor.
Biochemical and Physiological Effects
MEPE has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the release of various neurotransmitters, such as serotonin and dopamine. It has also been found to have an inhibitory effect on the activity of various receptors, such as the GABA receptor and the NMDA receptor. Additionally, it has been found to have an inhibitory effect on the activity of various enzymes, such as phosphodiesterase and cyclooxygenase.
Advantages and Limitations for Lab Experiments
MEPE has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and has a relatively low cost. Additionally, it has been found to have a variety of biochemical and physiological effects, making it useful for studying a variety of biological processes. However, there are some limitations to using MEPE in laboratory experiments. For example, it has a relatively short half-life, making it difficult to study long-term effects. Additionally, it can be toxic in high doses, so it should be used with caution.
Future Directions
MEPE has a variety of potential future directions. It could be used to study the effects of various drugs on the central nervous system, as well as to investigate the effects of various drugs on the cardiovascular system. Additionally, it could be used to study the effects of various drugs on the endocrine system and the immune system. It could also be used to study the effects of various drugs on various types of cancer, as well as to investigate the effects of various drugs on neurological disorders. Finally, it could be used to study the effects of various drugs on the aging process.
properties
IUPAC Name |
3-[4-(2-methoxyethyl)phenoxy]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-9-7-11-2-4-12(5-3-11)16-13-6-8-14-10-13/h2-5,13-14H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWDKHMNQHMXBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(3-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1388700.png)
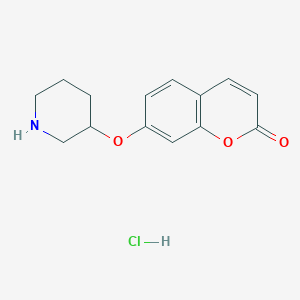
![N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide](/img/structure/B1388707.png)
